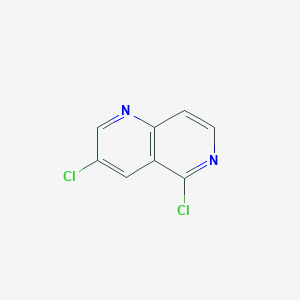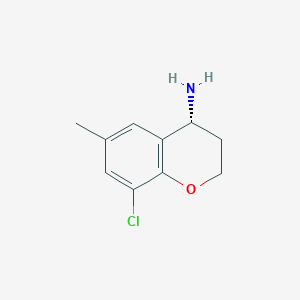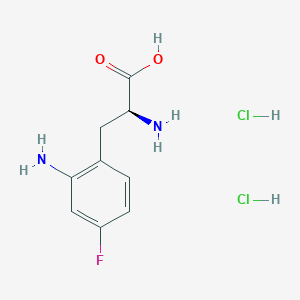![molecular formula C13H17NO4 B13039373 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . This compound features a phenyl ring substituted with an amino group and a methoxycarbonyl group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a commercially available phenylpropanoic acid derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group. This step often involves the use of methanol and a strong acid catalyst like sulfuric acid.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the methoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxycarbonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
3-(4-Aminophenyl)propanoic acid: Does not have the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
3-[4-[(1R)-1-amino-3-methoxy-3-oxopropyl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-13(17)8-11(14)10-5-2-9(3-6-10)4-7-12(15)16/h2-3,5-6,11H,4,7-8,14H2,1H3,(H,15,16)/t11-/m1/s1 |
InChIキー |
MAXDNFWBBCHRFG-LLVKDONJSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)CCC(=O)O)N |
正規SMILES |
COC(=O)CC(C1=CC=C(C=C1)CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)



![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)

![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)


